N-Acryloylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Comprehensive Technical Guide: N-Acryloylglycine Structure, Properties, and Research Applications

Introduction and Chemical Identity

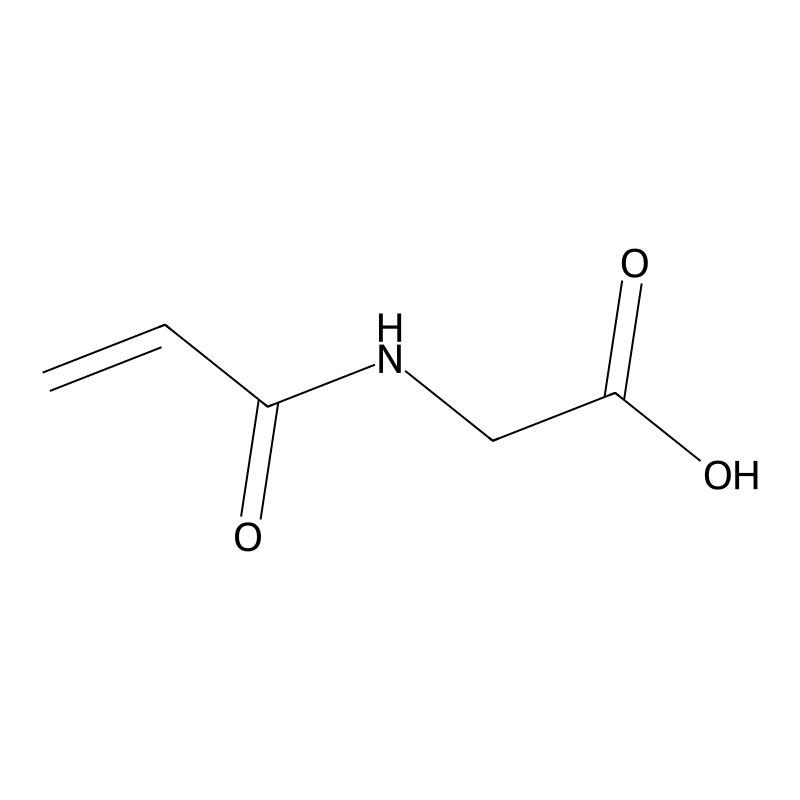

N-Acryloylglycine (CAS Registry Number: 24599-25-5) is a specialized organic compound that occupies an important niche in scientific research, particularly in the fields of polymer chemistry and biomaterial science. This synthetic molecule belongs to the class of N-acyl-alpha amino acids, which are characterized by an acyl group attached to the terminal nitrogen atom of an alpha amino acid. The compound's molecular structure incorporates both acrylic functionality and amino acid characteristics, creating a unique chemical entity with diverse applications. As a research chemical, this compound serves as a versatile building block for developing advanced polymeric materials while also functioning as a reference standard in metabolic studies. Its balanced hydrophilicity-hydrophobicity profile and reactivity characteristics make it particularly valuable for creating functional materials with tailored properties for biomedical applications.

The fundamental chemical identity of this compound is summarized in the following table:

Table 1: Basic Chemical Identification of this compound

| Property | Description |

|---|---|

| CAS Registry Number | 24599-25-5 [1] [2] [3] |

| Systematic IUPAC Name | 2-(prop-2-enamido)acetic acid [2] [4] |

| Alternative Names | This compound, Acryloyl glycine, 2-Acrylamidoacetic Acid, APAA [2] [3] [5] |

| Molecular Formula | C5H7NO3 [1] [2] [3] |

| Average Molecular Weight | 129.11 g/mol [1] [4] [5] |

| Monoisotopic Mass | 129.042593095 g/mol [2] |

Structural Characteristics and Properties

Molecular Structure and Key Features

The molecular structure of this compound contains several functional groups that collectively determine its chemical behavior and applications. The compound features an acrylamide moiety with a vinyl group (-CH=CH2) that enables polymerization reactions, a peptide bond (-CONH-) that provides structural stability, and a terminal carboxylic acid (-COOH) that offers pH-dependent reactivity and hydrophilicity. This combination allows this compound to participate in various chemical interactions, making it valuable for creating functional polymers. The structural flexibility afforded by the glycine backbone facilitates conformational adaptation when incorporated into polymer networks, while the carboxylic acid group enables further chemical modifications through esterification or amidation reactions.

The canonical SMILES representation for this compound is C=CC(=O)NCC(=O)O [4], which precisely captures the connectivity of these functional groups. The InChI Key LZCXCXDOGAEFQX-UHFFFAOYSA-N [2] [3] [4] provides a standardized identifier for database searches and chemical referencing. Experimental and predicted analytical data reveals several important structural and electronic parameters:

- The molecule has a polar surface area of 66.4 Ų [2], indicating moderate polarity

- It contains three rotatable bonds [2], providing conformational flexibility

- Computational predictions suggest it follows the "Rule of Five" [2], indicating good bioavailability potential

- The carboxylic acid group has a pKa of approximately 3.84 [2], making it partially ionized at physiological pH

Physical and Chemical Properties

Table 2: Physical, Chemical and Safety Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | 132-136 °C | [5] |

| Boiling Point | 399.7±34.0 °C (Predicted) | [5] |

| Density | 1.209±0.06 g/cm³ (Predicted) | [5] |

| Experimental Density | 1.21 g/cm³ (Calculated) | [6] |

| Water Solubility | 63.6 g/L (Predicted) | [2] |

| Additional Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [5] |

| pKa Value | 3.66±0.10 (Predicted) | [5] |

| Flash Point | 195.552°C (Calculated) | [6] |

| Physical State | Solid | [2] |

| Storage Conditions | 2-8°C, protected from light | [5] |

| Stability | Light Sensitive | [5] |

| GHS Hazard Codes | H302-H317-H319 (Harmful if swallowed, May cause allergic skin reaction, Causes serious eye irritation) | [5] |

The acid dissociation constant (pKa) of approximately 3.66-3.84 [2] [5] indicates this compound is a weakly acidic compound that exists predominantly in its deprotonated form at physiological pH. This property is particularly exploited in pH-responsive drug delivery systems, where the carboxylic acid group enables swelling changes in response to environmental pH variations. The compound's calculated partition coefficient (logP) of -0.28 to -0.57 [2] confirms its hydrophilic nature, which contributes to its relatively high predicted water solubility of 63.6 g/L [2]. These properties collectively make this compound particularly suitable for designing hydrogel systems for biomedical applications, where balanced hydrophilicity and pH-responsive behavior are crucial for controlled drug release.

Research Applications and Experimental Protocols

Hydrogel Biomaterials for Biomedical Applications

This compound serves as a key monomer in the development of advanced functional hydrogels with applications in neuroregeneration, angiogenesis, and drug delivery. The vinyl group in this compound enables free radical polymerization, while the glycine moiety contributes to biological compatibility. Recent research has demonstrated the development of a poly(this compound)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel [p(NAG-Ac-NAE)] that exhibits exceptional neurogenic and angiogenic properties [7]. This hydrogel system shows high biodegradability, pH-responsiveness, and remarkable swelling behavior (6188%), making it suitable for neural tissue engineering applications. The mechanical stability of this hydrogel (G' = 2.3-2.7 kPa) has proven appropriate for supporting neuronal differentiation, while demonstrating biocompatibility with HUVEC cells and promoting PC12 cell proliferation (152.7 ± 13.7%) [7].

Table 3: Research Applications of this compound-Based Materials

| Application Area | Material Format | Key Properties | Research Findings |

|---|---|---|---|

| Neuroregeneration | p(NAG-Ac-NAE) Hydrogel | Biodegradable, pH-responsive, Swelling: 6188%, G': 2.3-2.7 kPa | Promotes PC12 cell proliferation (152.7±13.7%), cytocompatible with HUVECs, extends neuronal axons [7] |

| Drug Delivery | poly(N-acryloylglycinate) & Sodium Alginate Porous Hydrogel | pH/thermo-responsive, porous structure | Controlled caffeine release: 7.2% at pH 2.1 vs 65.3% at pH 7.4 within 600 min; enhanced release at 37°C [8] |

| Therapeutic Delivery | poly(N-acryloylglycinamide) Hydrogel | Thermo-responsive, reversible sol-gel transition | Adaptable delivery system for various active principles (antibiotics, anticancer agents, anti-inflammatories) [9] |

| Cancer Research | p(NAG-Ac-NAE) Hydrogel | Selective cytotoxicity | Toxic to glioblastoma (LN229) and triple-negative breast cancer cells (MDA-MB-231) [7] |

The relationship between this compound properties and its research applications can be visualized through the following logical pathway:

Structural properties of this compound enabling diverse research applications.

Experimental Protocols and Methodologies

3.2.1 Protocol: Development of Neurogenic p(NAG-Ac-NAE) Hydrogel

The synthesis of poly(this compound)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel for neuroregeneration applications involves a free radical copolymerization approach [7]:

- Monomer Preparation: Prepare purified this compound, acrylamide, and N-acryloyl-glutamate monomers in molar ratios optimized for neural compatibility (specific ratios not provided in search results)

- Polymerization Initiation: Use ammonium persulfate (APS) as an initiator and tetramethylethylenediamine (TEMED) as a catalyst to initiate polymerization under inert atmosphere

- Cross-linking: Incorporate N,N'-methylenebisacrylamide (MBA) as a cross-linking agent to create the three-dimensional network structure

- Swelling Characterization: Determine swelling ratio by immersing dried hydrogel samples in phosphate buffered saline (PBS) at physiological pH (7.4) and calculating: Swelling Ratio (%) = [(Ws - Wd)/Wd] × 100, where Ws is swollen weight and Wd is dry weight

- Mechanical Testing: Perform rheological analysis to determine storage modulus (G') and loss modulus (G") using a rotational rheometer with parallel plate geometry

- Biological Evaluation: Assess cytocompatibility using ISO 10993-5 standard, cell proliferation via MTT assay, and gene expression through RT-PCR analysis of HIF-1α and VEGF isoforms

3.2.2 Protocol: pH/Thermo-Responsive Porous Hydrogel for Drug Delivery

The development of pH/thermo-responsive porous hydrogels from poly(N-acryloylglycinate) and sodium alginate follows this methodology [8]:

- Polymer Synthesis: Synthesize poly(this compound methyl ester) and poly(this compound ethyl ester) via free radical polymerization

- Porous Structure Formation: Incorporate CaCO3 particles as pore-forming agent, with HCl generating CO2 bubbles (creating pores) and CaCl2 (cross-linking sodium alginate)

- Composite Formation: Combine poly(N-acryloylglycinate) polymers with sodium alginate in aqueous solution, with CaCO3 content varied to control porosity

- Characterization: Analyze morphology by scanning electron microscopy (SEM), chemical structure by Fourier transform infrared spectroscopy (FTIR), and thermal properties by differential scanning calorimetry (DSC)

- Drug Release Studies: Load model drug (caffeine) into hydrogel and study release kinetics in PBS at different pH values (2.1 and 7.4) and temperatures (room temperature and 37°C) using UV-Vis spectrophotometry

Safety and Commercial Information

Safety and Handling Considerations

This compound requires careful handling with appropriate safety precautions. The compound has been classified under the Globally Harmonized System (GHS) with the signal word "Warning" and the following hazard statements: H302 (Harmful if swallowed), H317 (May cause allergic skin reaction), and H319 (Causes serious eye irritation) [5]. Key safety considerations include:

- Personal Protective Equipment: Wear appropriate protective gloves, eye protection, and face protection when handling

- Storage Conditions: Store at 2-8°C in a cool, well-ventilated place with container tightly closed

- Light Sensitivity: Protect from light, as the compound is light-sensitive [5]

- Stability: Under recommended storage conditions, the compound exhibits good stability

For laboratory handling, always use in a well-ventilated area and avoid ingestion, inhalation, and contact with skin and eyes. In case of accidental exposure, specific first aid measures should be followed: If in eyes, rinse cautiously with water for several minutes; if on skin, wash with plenty of soap and water; if inhaled, remove to fresh air; and if swallowed, rinse mouth and do NOT induce vomiting. The compound is labeled with WGK Germany 3 [5], indicating it is highly water-polluting, requiring special attention to prevent environmental release.

Commercial Availability and Research Applications

This compound is commercially available from several specialty chemical suppliers, primarily for research purposes. The pricing varies significantly based on quantity and purity:

Table 4: Commercial Availability of this compound

| Supplier | Catalog Number | Quantity | Price | Purity/Notes |

|---|---|---|---|---|

| Santa Cruz Biotechnology | sc-480204 | 1 g | $388.00 | For research use only [1] |

| TRC | A191390 | 1 g | $145.00 | |

| AK Scientific | 7288CA | 100 mg | $372.00 | This compound [5] |

| AK Scientific | 7288CA | 500 mg | $746.00 | This compound [5] |

| American Custom Chemicals | AAA0006220 | 5 mg | $503.83 | 95.00% Purity [5] |

| American Custom Chemicals | AAA0006220 | 1 g | $820.05 | 95.00% Purity [5] |

All commercial sources emphasize that this compound is "For Research Use Only" and is "Not Intended for Diagnostic or Therapeutic Use" [1] [4]. Researchers should consult the Certificate of Analysis for lot-specific data when planning experiments, particularly for quantitative studies where purity is critical. The significant price variations between suppliers reflect differences in purity, analytical documentation, and quality control measures.

Conclusion

This compound represents a versatile chemical building block with significant potential in biomaterial science and pharmaceutical applications. Its unique structural features—combining polymerizable vinyl group, amide linkage, and ionizable carboxylic acid—enable the creation of functional materials with tailored properties. Current research demonstrates promising applications in neuroregenerative hydrogels, stimuli-responsive drug delivery systems, and tissue engineering scaffolds.

References

- 1. | CAS 24599-25-5 | SCBT - Santa Cruz Biotechnology Acryloylglycine [scbt.com]

- 2. Human Metabolome Database: Showing metabocard for... [hmdb.ca]

- 3. | C5H7NO3 acryloylglycine [chemspider.com]

- 4. - N - 24599-25-5 | VulcanChem Acryloylglycine [vulcanchem.com]

- 5. ACRYLAMIDO BUFFER | 24599-25-5 [chemicalbook.com]

- 6. CAS # 24599-25-5, N - Acryloylglycine : more information. [chemblink.com]

- 7. Neurogenic and angiogenic poly( N - acryloylglycine )- co-(acrylamide)... [pubmed.ncbi.nlm.nih.gov]

- 8. Drug release behaviors of a pH/thermo-responsive porous hydrogel... [link.springer.com]

- 9. US9687552B2 - Association of poly... - Google Patents [patents.google.com]

Fundamental Identification and Properties of N-Acryloylglycine

N-Acryloylglycine (HMDB ID: HMDB0001843) is classified as an acyl glycine. Here are its core identifiers and properties [1]:

- CAS Registry Number: 24599-25-5

- Chemical Formula: C₅H₇NO₃

- Average Molecular Weight: 129.11 g/mol

- IUPAC Name: 2-(prop-2-enamido)acetic acid

- SMILES:

OC(=O)CNC(=O)C=C

As a metabolite, it is produced through the action of the enzyme glycine N-acyltransferase (EC 2.3.1.13) and is found in normal human biofluids. While typically a minor metabolite, the excretion of certain acyl glycines can be elevated in some inborn errors of metabolism, providing diagnostic potential [1].

The table below summarizes key quantitative data for this compound, including predicted and experimental physicochemical properties [1] [2] [3].

| Property Category | Property Name | Value |

|---|---|---|

| Molecular Properties | Average Molecular Weight | 129.11 g/mol |

| Monoisotopic Molecular Weight | 129.042593095 g/mol | |

| Experimental Properties | Melting Point | 132-136 °C [3] |

| Boiling Point | 399.7 ± 34.0 °C (Predicted) [3] | |

| Density | 1.209 ± 0.06 g/cm³ (Predicted) [3] | |

| Predicted Properties (ALOGPS) | Water Solubility | 63.6 g/L |

| logP (Partition Coefficient) | -0.28 | |

| Predicted Properties (ChemAxon) | pKa (Strongest Acidic) | 3.84 [1] |

| pKa (Strongest Basic) | -0.63 [1] | |

| Physiological Charge | -1 [1] |

Biomedical Applications and Experimental Protocols

Recent cutting-edge research has moved beyond NAG's role as a metabolite, exploring its use as a monomer for synthesizing functional polymers and hydrogels with significant therapeutic potential. The following experimental protocols are derived from recent studies.

Synthesis of Neuroregenerative Hydrogel

This protocol outlines the creation of a terpolymer hydrogel for promoting nerve and blood vessel growth [4].

- Objective: To develop a biocompatible, biodegradable, and pH-responsive hydrogel,

p(NAG-Ac-NAE), for vasculogenesis-assisted neurogenic applications. - Materials:

- Monomers: this compound (NAG), Acrylamide (Ac), N-acryloyl-glutamate (NAE).

- Cross-linker: Methylene bisacrylamide.

- Initiator: Ammonium persulfate (APS).

- Methodology:

- Dissolve the monomers (NAG, Ac, NAE) in a suitable solvent.

- Add the cross-linker and initiator (APS) to the solution.

- Pour the mixture into a mold and allow polymerization to proceed.

- Key Outcomes & Characterization:

- Swelling Behavior: The synthesized hydrogel exhibited an exceptionally high swelling ratio of 6188% in aqueous media.

- Mechanical Stability: The storage modulus (G') ranged from 2.3 to 2.7 kPa, which is suitable for supporting neuronal growth.

- Biocompatibility: Showed excellent compatibility with HUVEC (human umbilical vein endothelial cells) and promoted the proliferation of PC12 cells (a neuronal model) by 152.7 ± 13.7%.

- Biological Activity: The hydrogel demonstrated a preconditioning effect on neuronal cells under oxidative stress by scavenging reactive oxygen species (ROS) and upregulating key markers like HIF-1α and VEGF, which are crucial for neurogenesis and angiogenesis.

Evaluation of Anti-Cancer Hydrogel Activity

This protocol describes the creation and testing of a copolymer for targeting heparanase-driven cancers [5].

- Objective: To synthesize and evaluate the anti-cancer efficacy of poly[(this compound)-co-(acrylamide)]

p(NAG-co-Ac). - Computational Analysis:

- Method: Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory.

- Finding: The introduction of acrylamide into the glycine-based polymer lowered the energy band gap, indicating increased biological activity.

- Experimental Validation:

- Molecular Docking: The cross-linked polymer showed strong inhibition of the cancer-associated enzyme heparanase, with a docking score of approximately -11.08 kcal mol⁻¹ at the HBDII binding domain.

- Circular Dichroism (CD): A bathochromic shift in the CD spectrum confirmed interaction with heparanase and disturbance of the enzyme's secondary structure.

- Functional Assays: The hydrogel exhibited anti-proliferative and anti-migratory effects on cancer cells, induced programmed cell death (apoptosis), and showed anti-angiogenic behavior.

Organ-Targeted Drug Delivery System (OTDDS)

This protocol involves creating a library of copolymer nanoparticles for targeted drug delivery, specifically against Triple-Negative Breast Cancer (TNBC) [6].

- Objective: To design a library of

p(NAG-co-NAPA)nanoparticles (NPs) for organ-specific drug delivery and TNBC treatment. - Materials: Monomers this compound (NAG) and N-acryloyl-L-phenylalanine methyl ester (NAPA).

- Methodology:

- Synthesize a library of copolymers with varying NAG to NAPA ratios (

p(NAG-co-NAPA)(x:y)). - Formulate the copolymers into nanoparticles.

- Screen the NPs for organ-targeting specificity in vivo.

- Synthesize a library of copolymers with varying NAG to NAPA ratios (

- Key Findings:

- The NP formulation with a monomer ratio of 1:4 (NAG:NAPA) and a size of 160–210 nm showed the highest propensity to target breast tissue over other organs.

- A combination of drugs (DHA and piperine) was loaded into the optimized NPs, achieving a therapeutic IC₅₀ value of 350 μg mL⁻¹ against TNBC cells.

Mechanisms of Action and Signaling Pathways

The biological effects of NAG-based polymers, as revealed in the studies, involve multiple mechanisms. The diagram below synthesizes these pathways into a unified view of their neuroregenerative and anti-cancer actions.

This diagram illustrates the dual biological pathways of NAG-based hydrogels, showing how different polymer structures elicit specific neuroregenerative or anti-cancer effects.

Conclusion and Future Perspectives

This compound is a molecule of significant and growing interest. While its presence as a natural metabolite is well-established, its most promising applications lie in its polymerized form. The research demonstrates that poly(this compound)-based materials are highly versatile, enabling the development of:

- Advanced Neuroregenerative Biomaterials that actively promote nerve and blood vessel growth.

- Novel Anti-Cancer Therapeutics that inhibit key enzymes and cancer cell processes without additional drugs.

- Precision Drug Delivery Systems that can target specific organs like the breast for treating aggressive cancers.

The future of this compound research is likely to focus on further refining these polymer systems for specific clinical applications, including combination therapies and personalized medicine approaches for complex diseases.

References

- 1. Human Metabolome Database: Showing metabocard for... [hmdb.ca]

- 2. CAS # 24599-25-5, N - Acryloylglycine : more information. [chemblink.com]

- 3. ACRYLAMIDO BUFFER | 24599-25-5 [chemicalbook.com]

- 4. Neurogenic and angiogenic poly( N - acryloylglycine )- co-(acrylamide)... [pubmed.ncbi.nlm.nih.gov]

- 5. Poly[( N -acryloyl glycine)-co-(acrylamide)]-induced cell growth inhibition... [pubs.rsc.org]

- 6. Organ-targeted drug delivery systems (OTDDS) of poly... [pubs.rsc.org]

N-Acryloylglycine FooDB record FDB022703

Core Chemical and Research Data

The table below summarizes the fundamental information and recent research contexts for N-Acryloylglycine (NAG), also known as Vinylacetylglycine.

| Property / Aspect | Description |

|---|---|

| CAS Number | 24599-25-5 [1] / 73122-61-9 (as Vinylacetylglycine) [2] |

| Molecular Formula | C5H7NO3 [1] |

| Molecular Weight | 129.11 g/mol [1] |

| IUPAC Name | 2-(but-3-enamido)acetic acid [2] |

| FooDB Record | FDB022303 (listed as Vinylacetylglycine, a synonym) [2] |

| Primary Research Use | Versatile small molecule and monomer for polymer synthesis; used as a substrate for enzyme assays, a ligand for protein-protein interactions, and a probe [1] [3] [4]. |

| Proposed Mechanism | Hypothesized to bind to proteins and other molecules, modifying their structure and function; may act as an inhibitor for certain enzymes and a stimulator for others [1]. |

| Therapeutic Potential | • As a Monomer: In a co-polymer hydrogel, shows promising anti-proliferative, anti-migratory, and pro-apoptotic activity against heparanase-driven cancers [3]. • As a Polymer: The poly(NAG-co-A) hydrogel promotes neurite growth and protects neurons from oxidative stress, showing potential for nerve regeneration [4]. |

Research Applications and Workflows

Recent studies highlight NAG's potential in creating functional biomaterials. The following diagrams illustrate the key experimental workflows from recent research.

Application 1: Cancer Therapy Research

A 2025 study synthesized a co-polymer of this compound and acrylamide, p(NAG-co-Ac), which demonstrated an ability to inhibit heparanase and protease activity, crucial for invasive cancer progression [3].

Research workflow for p(NAG-co-Ac) hydrogel in cancer therapy

Application 2: Neuronal Regeneration Research

A 2023 study polymerized NAG into a nanohydrogel, poly(NAG-b-A), which mimics the cellular microenvironment and promotes nerve regeneration [4].

Research workflow for poly(NAG-b-A) hydrogel in neuronal regeneration

References

- 1. | CAS 24599-25-5 | SCBT - Santa Cruz Biotechnology Acryloylglycine [scbt.com]

- 2. Showing Compound Vinylacetylglycine (FDB022303) - FooDB [foodb.ca]

- 3. Poly[( N -acryloyl glycine)- co -(acrylamide)]-induced cell growth... [pubs.rsc.org]

- 4. Poly( N - acryloylglycine -acrylamide) Hydrogel Mimics the Cellular ... [pubmed.ncbi.nlm.nih.gov]

N-Acryloylglycine NMR spectrum analysis

N-Acryloylglycine Chemical Information

The table below summarizes the key identifying information for this compound from the Human Metabolome Database [1].

| Property | Description |

|---|---|

| Common Name | This compound [1] |

| CAS Number | 24599-25-5 [1] [2] |

| Molecular Formula | C5H7NO3 [1] [2] |

| Average Molecular Weight | 129.11 g/mol [1] [2] |

| IUPAC Name | 2-(prop-2-enamido)acetic acid [1] |

| SMILES | OC(=O)CNC(=O)C=C [1] |

Core Principles of NMR Spectrum Interpretation

To analyze an NMR spectrum of this compound, you would focus on interpreting these key features, which are general principles of NMR [3]:

- Chemical Shift (δ): This identifies the electronic environment of a nucleus. Different proton groups in the molecule will resonate at characteristic chemical shift ranges (e.g., the vinyl protons from the acryloyl group will have distinct shifts compared to the methylene protons of glycine) [3].

- Integration: The area under a signal is proportional to the number of nuclei giving rise to that signal. In a ( ^1\text{H} )-NMR spectrum, this would confirm the ratio of different proton types [3].

- Multiplicity and Scalar Coupling (J): The splitting of a signal (e.g., singlet, doublet, triplet) provides information about the number of protons on adjacent atoms. This is determined by the ( n+1 ) rule and the coupling constant ( J ), which is a measure of the coupling strength [3].

Generalized Protocol for NMR Analysis

The following diagram outlines a general workflow for conducting and analyzing a solution-state NMR experiment, which is applicable to characterizing a compound like this compound. This workflow synthesizes standard NMR practices [3] [4].

Generalized workflow for NMR analysis of a small molecule.

How to Proceed Without Published Spectral Data

Since a published spectrum for this compound is not available in the current literature based on my search, you have a few options to proceed:

- Predict the Spectrum: Use modern NMR prediction software (commercially available or open-source) to generate a theoretical ( ^1\text{H} )- and ( ^13\text{C} )-NMR spectrum based on the molecular structure. This will give you estimated chemical shifts and coupling patterns.

- Run the Experiment: If you have access to the compound and an NMR spectrometer, you can acquire the experimental data yourself by following the workflow above.

- Specialized Search: You may need to perform a deeper search in specialized chemistry databases or patent literature, which was not covered in this search.

References

- 1. Human Metabolome Database: Showing metabocard for... [hmdb.ca]

- 2. | CAS 24599-25-5 | SCBT - Santa Cruz Biotechnology Acryloylglycine [scbt.com]

- 3. Spectroscopy Principles, Interpreting an NMR and... NMR Spectrum [technologynetworks.com]

- 4. sciencedirect.com/science/article/abs/pii/S0009250923011600 [sciencedirect.com]

Mass Spectrometry Analysis of N-Acyl Glycines

While data for N-acryloylglycine is absent, established methods exist for analyzing structurally similar long-chain N-acyl glycines. The table below summarizes a validated HPLC-MS/MS method for N-oleoyl glycine and N-oleoyl alanine, which can serve as a reference [1].

| Parameter | Description |

|---|---|

| Analytical Technique | High-Performance Liquid Chromatography Tandem Mass Spectrometry (HPLC-MS/MS) [1] |

| Target Analytes | N-oleoyl glycine (OlGly) and N-oleoyl alanine (OlAla) [1] |

| Sample Matrices | Mouse brain and plasma [1] |

| Key Method Features | High recovery (>90%), precision and bias within ±20%, use of a substitute matrix for calibration to account for endogenous levels [1] |

| Internal Standard | Arachidonoyl glycine-d8 (AraGly-d8) [1] |

This method highlights critical considerations for analyzing endogenous N-acyl glycines, such as minimizing ion suppression and achieving high extraction recovery to detect low physiological concentrations [1].

Biosynthetic and Metabolic Pathways

Understanding the biological context of N-acyl glycines is key. They are bioactive lipid-signaling molecules formed from fatty acids. The following diagram illustrates their core biosynthetic pathway and conversion to primary fatty acid amides (PFAMs), based on studies in mouse neuroblastoma cells [2].

Core pathway of long-chain N-acylglycine and primary fatty acid amide (PFAM) biosynthesis. Key biosynthetic enzymes GLYATL3 and PAM are indicated [2].

This pathway shows that a long-chain specific glycine N-acyltransferase-like 3 (GLYATL3) conjugates a fatty acyl-CoA with glycine to form an N-acylglycine [2]. The N-acylglycine can then be oxidatively cleaved by peptidylglycine α-amidating monooxygenase (PAM) to form a primary fatty acid amide, such as oleamide [2].

Suggested Analytical Approach

Based on the methodologies for related compounds, here is a proposed workflow for analyzing this compound:

- Sample Preparation: Use a substitute matrix (e.g., artificial cerebrospinal fluid or buffer) for creating calibration standards to avoid interference from endogenous compounds [1]. The extraction protocol could involve protein precipitation with cold acetone or acetonitrile, followed by solid-phase extraction for purification [1] [2].

- Chromatography: Employ reverse-phase HPLC with a C18 column to separate the analyte from complex biological matrices and isobaric interferences [1] [2].

- Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode, as carboxylic acid-containing metabolites often ionize well in this mode. Use Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. You would need to optimize the precursor ion (likely the deprotonated molecule, [M-H]⁻) and characteristic product ions for this compound.

- Quantification: Use a stable isotope-labeled internal standard (if available) for precise quantification. Arachidonoyl glycine-d8 has been used for other N-acyl glycines [1].

Research Context and Gaps

- This compound in Disease: One study identified a condensation product between porphobilinogen and indolyl-3-acryloylglycine (IAG) in the urine of patients with Acute Intermittent Porphyria (AIP), characterizing it via LC-MS/MS [3]. This suggests IAG may be a relevant metabolite in certain disease states.

- Key Challenge: A primary challenge you will face is the lack of a commercial analytical standard for this compound, which is essential for developing and validating a quantitative method and for confirming its presence in samples.

References

- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. characterisation of a condensation product... Mass spectrometric [pubmed.ncbi.nlm.nih.gov]

Biosynthesis and Metabolic Pathways

The biosynthesis of acyl glycines involves specific enzymes and pathways that differ for short-chain and long-chain variants.

Pathways for biosynthesis of short-chain and long-chain acyl glycines, and conversion to primary fatty acid amides [1] [2].

Analytical Methods and Experimental Protocols

Accurate measurement of acyl glycines is critical for both clinical diagnosis and research. The following protocol details a method used to investigate the biosynthesis of long-chain acyl glycines and PFAMs in a model cell line [1].

Cell Culture and Metabolic Labeling

- Cell Line: Mouse neuroblastoma N18TG2 cells were used as a model system [1].

- Culture Conditions: Cells were grown in DMEM medium supplemented with 10% FBS, penicillin, and streptomycin at 37°C with 5% CO₂ [1].

- Metabolic Labeling: To trace metabolism, cells were grown in the presence of heavy-isotope-labeled precursors, such as [¹³C₁₈]oleic acid or [1-¹³C]palmitic acid [1].

Gene Knockdown via siRNA

- Purpose: To establish the functional role of specific enzymes (e.g., GLYATL3, PAM) in the metabolic pathway [1].

- Procedure: Cells were transfected with Silencer Select Predesigned siRNA targeting mouse GLYATL3 or PAM, using siPORT amine transfection reagent. A non-targeting siRNA was used as a negative control [1].

- Validation: Knockdown efficiency was confirmed by measuring target protein levels using western blotting with specific primary antibodies (e.g., custom mGLYATL3 antibody, PAM (S-16) antibody) and horseradish peroxidase-conjugated secondary antibodies [1].

Lipid Extraction and Analysis

- Lipid Extraction: Lipids were extracted from cell pellets using a published organic solvent extraction method [1].

- Sample Purification: The crude lipid extract was further purified by solid-phase extraction (SPE) on silica columns to isolate a fraction enriched with fatty acid amides [1].

- LC/MS Analysis:

- Instrument: Agilent 1260 LC system coupled to an Agilent 6540 QTOF mass spectrometer [1].

- Chromatography: Separation was achieved on a reverse-phase Kinetex C18 column (50 x 2.1 mm) [1].

- Mass Spectrometry: Analysis was performed in positive electrospray ionization (ESI+) mode. Metabolites were identified by comparing their accurate mass and retention time to those of authentic synthetic standards [1].

A more recent, sensitive method for targeted metabolomics uses a derivatization approach to improve detection [3].

- Derivatization: Plasma or urine samples are reacted with 3-nitrophenylhydrazine in a quick, single-step reaction in aqueous solution [3].

- Analysis: Derivatized samples are analyzed by liquid chromatography-triple quadrupole mass spectrometry (LC-MS/MS) [3].

- Advantage: This method allows for the sensitive quantification of a broad panel of 41 different N-acyl glycines, even when authentic standards are not available [3].

Clinical and Therapeutic Relevance

Acyl glycines have significant relevance in human disease, serving as diagnostic markers and potential therapeutic targets.

| Acyl Glycine | Associated Disorder(s) | Significance |

|---|---|---|

| N-Butyrylglycine [4] | Short-chain acyl-CoA dehydrogenase deficiency | A key diagnostic biomarker for this fatty acid oxidation disorder. |

| N-(2-Methylbutyryl)glycine [5] | Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD) | The hallmark metabolite for diagnosing SBCADD, associated with neurological symptoms. |

| Various Long-Chain N-Acyl Glycines [3] | Type 2 Diabetes and Diabetic Complications | A panel of 41 acyl glycines was significantly altered in db/db diabetic mice, showing potential as diagnostic biomarkers. |

Future Research Directions

The study of acyl glycines is a rapidly advancing field. Future research will likely focus on:

- Therapeutic Targeting: Exploring the signaling pathways of bioactive long-chain N-acylglycines for new treatments in pain, inflammation, and metabolic disorders [1] [6].

- Biomarker Discovery: Validating specific acyl glycine panels in human populations for the early diagnosis and monitoring of complex diseases like diabetic nephropathy and type 2 diabetes [7] [3].

References

- 1. N-acyltransferase-like 3 is responsible for long-chain... Glycine [pmc.ncbi.nlm.nih.gov]

- 2. GLYAT - Wikipedia [en.m.wikipedia.org]

- 3. Derivatization of N- Acyl by 3-Nitrophenylhydrazine... | CoLab Glycines [colab.ws]

- 4. N-Butyrylglycine analytical standard 20208-73-5 [sigmaaldrich.com]

- 5. N-(2-Methylbutyryl) glycine analytical standard 52320-67-9 [sigmaaldrich.com]

- 6. (PDF) N- Acyl Amino Acids: Metabolism, Molecular... - Academia.edu [academia.edu]

- 7. Metabolomics in diabetic nephropathy: Unveiling novel biomarkers for... [spandidos-publications.com]

Comprehensive Technical Guide: Glycine N-Acyltransferase and N-Acryloylglycine Production

Introduction and Executive Summary

Glycine N-acyltransferase (GLYAT) is a crucial mitochondrial enzyme that plays a fundamental role in cellular detoxification and the biosynthesis of important signaling lipids. This enzyme catalyzes the conjugation of various acyl groups to glycine, producing N-acylglycine compounds that have significant biological activities and therapeutic potential. Recent research has expanded our understanding of the GLYAT enzyme family, revealing specialized functions for different isoforms in processing short-chain versus long-chain acyl substrates. Simultaneously, synthetic N-acryloylglycine derivatives have emerged as promising materials for biomedical applications, particularly in cancer therapy and tissue engineering.

This technical guide provides a comprehensive overview of GLYAT biology, catalytic mechanisms, and the production of N-acylglycine derivatives. It integrates fundamental biochemical knowledge with cutting-edge research applications, providing drug development professionals with both theoretical background and practical experimental approaches. The information presented here draws from recent advances in structural biology, metabolic analysis, and polymer science to offer a multifaceted perspective on this important biochemical pathway and its therapeutic applications.

GLYAT Enzyme Overview and Biological Significance

Glycine N-acyltransferase (GLYAT, EC 2.3.1.13), also known as acyl-CoA:glycine N-acyltransferase (ACGNAT), is a mitochondrial enzyme that belongs to the Gcn5-related N-acetyltransferase (GNAT) superfamily [1] [2]. The enzyme catalyzes the fundamental chemical reaction: acyl-CoA + glycine ⇌ CoA + N-acylglycine [1]. This conjugation reaction represents a critical phase II detoxification mechanism in mammalian systems, particularly in hepatic and renal tissues where the enzyme is most active [2] [3].

The biological significance of GLYAT extends beyond detoxification pathways. This enzyme plays an essential role in maintaining CoA homeostasis by preventing the sequestration of free coenzyme A as benzoyl-CoA or other acyl-CoA derivatives [2]. When CoA becomes trapped in these conjugated forms, it becomes unavailable for crucial metabolic pathways including the citric acid cycle and fatty acid oxidation, potentially leading to metabolic dysfunction. Recent research has also linked GLYAT activity to several pathological conditions. Polymorphisms in the GLYAT gene have been associated with variations in musculoskeletal growth, and GLYAT expression is frequently downregulated in liver and breast cancer cells [2]. Additionally, the enzyme's metabolic product, hippurate (N-benzoylglycine), has been identified as a biomarker for toluene exposure [2].

Table 1: Key Characteristics of Glycine N-Acyltransferase

| Property | Description |

|---|---|

| EC Number | 2.3.1.13 |

| Systematic Name | acyl-CoA:glycine N-acyltransferase |

| Gene Symbol | GLYAT |

| Cellular Location | Mitochondrion |

| Organism | Humans (UniProtKB Entry: Q6IB77) |

| Number of Residues | 296 |

| Molecular Weight | 33923.995 Da |

| Theoretical pI | 8.28 |

| Chromosome Location | 11q12.1 |

The GLYAT Enzyme Family and Catalytic Mechanism

The GLYAT enzyme family encompasses several related enzymes with distinct substrate preferences and tissue distributions. While GLYAT itself demonstrates preference for short-chain acyl groups, other family members have evolved to handle longer-chain substrates. Specifically, GLYAT-like 3 (GLYATL3) has been identified as the enzyme responsible for long-chain N-acylglycine production in mammalian cells [4]. This specialization within the enzyme family allows for the biosynthesis of a diverse range of biologically active lipid signaling molecules.

The catalytic mechanism of GLYAT has been elucidated through recent structural studies. The enzyme from Bos taurus (bGLYAT) was crystallized both alone and in complex with substrates, revealing a characteristic GNAT fold comprising two distinct domains with almost identical topology [2]. The structure features a mixed open central β-sheet with helical crossovers, with the N-terminal and C-terminal domains related by a pseudo-two-fold axis. The catalytic domain contains a V-shaped cleft that accommodates the benzoyl-CoA substrate, with the benzoyl moiety buried in a hydrophobic pocket formed by β9-10, α8, and the loop α6-7 [2].

Table 2: GLYAT Family Enzymes and Their Characteristics

| Enzyme | Substrate Preference | Function | Cellular Location |

|---|---|---|---|

| GLYAT | Benzoyl-CoA (short-chain) | Detoxification, CoA homeostasis | Mitochondrion |

| GLYATL1 | Not fully characterized | Unknown | Not determined |

| GLYATL2 | Oleoyl-CoA | Synthesis of N-oleoylglycine | Not determined |

| GLYATL3 | Long-chain acyl-CoAs | Production of long-chain N-acylglycines | Not determined |

The enzyme follows a general base-catalyzed, ternary complex mechanism coordinated by a catalytic dyad consisting of Glu226 and His263 (bovine numbering) [2]. This dyad forms a low-barrier hydrogen bond (LBHB) that stabilizes the active site and facilitates catalysis by increasing the nucleophilicity of His263 NE2, which drives the abstraction of the glycine proton. The conserved Arg228 plays a crucial role in coordinating the carboxyl group of the acyl donor via hydrogen bonding and electrostatic contact, which polarizes the glycine molecule and facilitates proton removal [2]. Additional key features include:

- β-bulge formation: Creates the oxyanion hole that stabilizes the tetrahedral intermediate during the reaction

- P-loop motif: Interacts with the pyrophosphate moiety of CoA despite lacking the characteristic Gly-X-Gly sequence (replaced by Ala-X-Gly in bGLYAT)

- Substrate positioning: Arg228 demonstrates conformational mobility that may facilitate repositioning of the activated glycine for nucleophilic attack

After deprotonation, nucleophilic attack by the amino group of glycine on the thioester carbonyl group of acyl-CoA occurs, leading to the formation of a zwitterionic tetrahedral intermediate. This intermediate then collapses into free CoASH and N-acylglycine products [2].

Biosynthesis of N-Acylglycines and Related Compounds

The biosynthesis of N-acylglycines occurs through multiple pathways in biological systems, with the GLYAT enzyme family playing a central role. The primary pathway involves the direct conjugation of activated fatty acids (acyl-CoA thioesters) with glycine, catalyzed by specific GLYAT enzymes [4]. Research in mouse neuroblastoma N18TG2 cells has demonstrated that GLYATL3 is responsible for the production of long-chain N-acylglycines, which serve as important signaling lipids in the nervous system and throughout the body [4].

These N-acylglycines are not merely terminal products but also serve as biosynthetic intermediates for other important lipid mediators. Specifically, N-acylglycines can be converted to primary fatty acid amides (PFAMs) through oxidative cleavage catalyzed by peptidylglycine α-amidating monooxygenase (PAM) [4]. This pathway represents a significant route for the production of bioactive lipids such as oleamide, which regulates sleep and other physiological processes. Evidence supporting this pathway includes experiments showing that siRNA knockdown of PAM in N18TG2 cells resulted in accumulation of N-oleoylglycine and decreased levels of oleamide when cells were grown in the presence of labeled oleic acid [4].

The following diagram illustrates the primary biosynthetic pathway for N-acylglycines and their conversion to primary fatty acid amides:

Biosynthetic Pathway from Fatty Acids to Primary Fatty Acid Amides

An alternative proposed pathway for N-acylglycine biosynthesis involves the sequential oxidation of N-acylethanolamines by alcohol dehydrogenase and aldehyde dehydrogenase [4]. However, recent evidence strongly supports the GLYATL3-catalyzed pathway as the primary route for long-chain N-acylglycine formation in mammalian cells. The N-acylglycine family includes several biologically important compounds:

- N-arachidonoylglycine: The first long-chain N-acylglycine identified from mammalian sources, demonstrates anti-nociceptive and anti-inflammatory effects

- N-oleoylglycine: Serves as a precursor to oleamide, a sleep-inducing lipid

- N-palmitoylglycine: Involved in various cellular signaling pathways

- N-benzoylglycine (hippurate: Well-characterized detoxification product of benzoic acid

Structural Insights into GLYAT

Recent structural studies have significantly advanced our understanding of GLYAT at the molecular level. The first crystal structure of a GLYAT family member (from Bos taurus, bGLYAT) was solved to resolutions of 1.25-1.65 Å, revealing a novel fold to the GNAT superfamily [2]. The structure comprises two distinct domains with almost identical topology, each consisting of a mixed open central β-sheet with helical crossovers typical of the GNAT fold [2]. These domains are linked by a disordered loop (residues 144-157) that showed poor to no electron density.

The catalytic domain contains the characteristic features of GNAT family enzymes, including the β-bulge that creates the oxyanion hole for stabilizing the tetrahedral intermediate during catalysis, and the P-loop that interacts with the pyrophosphate moiety of CoA [2]. Interestingly, despite the general structural similarity to other GNAT family members, bGLYAT possesses an N-terminal GNAT domain without a clearly defined function, though in related enzymes such as GLYAT-like 2, similar domains have been implicated in allosteric regulation of enzyme activity via acetylation [2].

The active site architecture reveals key residues involved in substrate binding and catalysis. The benzoyl moiety of the substrate binds in a hydrophobic pocket formed by Met227, Met271, Ile246, and Ser262, where it is stabilized by hydrophobic and van der Waals interactions [2]. The catalytic dyad consisting of Glu226 and His263 forms a low-barrier hydrogen bond that is critical for enzymatic activity, as mutation of this glutamate residue (E226Q in bovine, E227Q in human) significantly decreases catalytic efficiency [2]. The substrate binding pocket shows considerable structural plasticity, with Arg228 adopting different conformations in the apo structure, suggesting a potential role in positioning the substrate for deprotonation and subsequent nucleophilic attack [2].

Therapeutic Applications and Drug Development

Natural N-Acylglycines in Therapeutics

N-acylglycines derived from GLYAT activity have shown significant therapeutic potential, particularly in the realm of neurological disorders and pain management. N-arachidonoylglycine, the first long-chain N-acylglycine identified from mammalian sources, has demonstrated anti-nociceptive and anti-inflammatory effects in rat models of pain [4]. These natural lipid signaling molecules represent promising starting points for the development of novel therapeutic agents with potentially fewer side effects than current options.

The GLYAT enzyme itself represents a potential drug target for metabolic disorders. The discovery that different GLYAT isoforms handle specific substrate classes opens possibilities for selective enzyme modulation. While no GLYAT-targeted therapies have reached clinical use, the discontinued compound CI-966 (PD-126141) was developed as a GLYAT inhibitor and reached Phase 1 clinical trials for epilepsy before development was halted [5]. This demonstrates the interest in targeting this enzymatic pathway for therapeutic purposes.

Synthetic this compound Polymers in Biomedicine

Synthetic this compound-based polymers have emerged as promising materials for various biomedical applications, particularly in cancer therapy and tissue engineering. Recent research has demonstrated that poly[(this compound)-co-(acrylamide)] p(NAG-co-Ac) exhibits remarkable anti-cancer properties against aggressive malignancies [6]. These polymers function through multiple mechanisms:

- Heparanase inhibition: Molecular docking studies revealed that cross-linked homo-polymeric and hetero-polymeric tetrameric arrangements inhibit heparanase activity by interacting at heparanase binding domain II (HBDII) with a docking score of approximately -11.08 kcal mol⁻¹ (Ki) [6]

- Protease inhibition: The synthesized co-polymer demonstrates significant protease inhibitory activities, targeting enzymes important in invasive tumor progression [6]

- Anti-proliferative activity: The p(NAG-co-Ac) hydrogel acts as a migratory inhibitor of cancer cells and promotes programmed cell death [6]

- Anti-angiogenic behavior: The polymer inhibits blood vessel formation that tumors require for growth and metastasis [6]

In tissue engineering, poly(this compound)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel [p(NAG-Ac-NAE)] has shown impressive neurogenic and angiogenic properties [7]. This hydrogel is highly branched, biodegradable, and pH-responsive with a remarkable swelling behavior of 6188% [7]. Its mechanical stability (G', 2.3-2.7 kPa) makes it suitable for the differentiation of mature neurons, and it demonstrates excellent biocompatibility while being cytotoxic toward aggressive cancers such as glioblastoma and triple-negative breast cancer [7].

Table 3: Therapeutic Applications of N-Acylgycine and Derivatives

| Compound/Polymer | Application | Mechanism of Action | Development Status |

|---|---|---|---|

| N-Arachidonoylglycine | Pain management, Inflammation | Anti-nociceptive, anti-inflammatory | Preclinical research |

| CI-966 | Epilepsy | GAT inhibitor (glycine-N-acyltransferase inhibitors) | Discontinued (Phase 1) |

| p(NAG-co-Ac) | Cancer therapy | Heparanase inhibition, anti-angiogenic | Research phase |

| p(NAG-Ac-NAE) | Neuroregeneration | Neurogenic, angiogenic signaling | Research phase |

Experimental Protocols and Research Methodologies

Studying GLYAT Activity and Expression

Investigation of GLYAT enzyme function typically involves a combination of biochemical, genetic, and lipidomic approaches. For enzymatic characterization, recombinant GLYAT can be expressed and purified using systems such as the SUMO fusion system in E. coli BL21-Gold(DE3) with auto-induction medium ZYM [2]. Enzyme activity assays generally monitor the conversion of labeled acyl-CoA and glycine to N-acylglycine products using techniques such as LC/QTOF-MS for identification and quantification [4].

Cellular studies of GLYAT function often employ siRNA knockdown approaches in model cell lines such as mouse neuroblastoma N18TG2 cells, which produce fatty acid amides including long-chain N-acylglycines and express many enzymes involved in fatty acid amide metabolism [4]. The protocol typically involves:

- Culturing N18TG2 cells in DMEM supplemented with 100 μM 6-thioguanine, 10% FBS, and antibiotics at 37°C with 5% CO₂ [4]

- Transfecting with siRNA targeting specific GLYAT isoforms using transfection reagents such as siPORT amine [4]

- Extracting lipids using organic solvents followed by solid-phase extraction to purify long-chain fatty acid amides [4]

- Analyzing fatty acid amide content by LC/QTOF-MS with reverse-phase chromatography [4]

This subtraction lipidomics approach - comparing lipid profiles before and after gene knockdown - provides powerful evidence for enzyme function in specific metabolic pathways [4].

Producing and Testing this compound Polymers

Synthesis of this compound-based polymers typically involves free radical polymerization of this compound monomers with co-monomers such as acrylamide. The experimental workflow generally includes:

- Monomer synthesis: Preparation of this compound from glycine and acryloyl chloride

- Polymerization: Combining monomers with cross-linkers (such as divinylbenzene) and initiators in appropriate solvents

- Characterization: Structural analysis using techniques such as FTIR, NMR, and assessment of physical properties including swelling behavior and mechanical stability

Computational approaches play an increasingly important role in the development of these polymeric materials. Density functional theory (DFT) calculations at the B3LYP/6-311g*/def2-SVP level can predict electronic properties and reactivity, with smaller band gaps indicating higher excitability and potential biological activity [6]. Molecular docking studies using crystal structures of target proteins (such as heparanase, PDB ID 7PRT) help predict interactions between polymers and biological targets [6].

Biological evaluation typically encompasses:

- Cytotoxicity assays: Testing against normal and cancer cell lines

- Anti-angiogenic assessment: Using in ovo models such as chick chorioallantoic membrane (CAM) assays

- Flow cytometry: Analyzing cell cycle effects and apoptosis induction

- Gene expression analysis: RT-PCR to evaluate effects on signaling pathways

The following workflow diagram illustrates the integrated computational and experimental approach to developing this compound-based therapeutics:

Integrated Workflow for this compound Polymer Development

Conclusion and Future Perspectives

The field of glycine N-acyltransferase research has evolved significantly from fundamental biochemical characterization to exploring diverse therapeutic applications. The structural elucidation of GLYAT provides a solid foundation for rational drug design, while the discovery of long-chain-specific isoforms such as GLYATL3 expands our understanding of lipid signaling pathways. The genetic polymorphisms identified in GLYAT and their association with disease states open avenues for personalized medicine approaches targeting this metabolic pathway.

The emergence of This compound-based polymers as promising biomedical materials represents an exciting convergence of polymer chemistry and therapeutic development. Their demonstrated heparanase inhibitory activity and anti-cancer effects position them as potential solutions for treating aggressive malignancies with limited current options. Similarly, their application in neuroregeneration highlights the versatility of these materials in addressing complex medical challenges.

Future research directions will likely focus on:

- Isoform-specific modulators: Developing selective activators or inhibitors of specific GLYAT family members to precisely modulate metabolic pathways

- Polymer optimization: Engineering this compound-based polymers with enhanced targeting capabilities and reduced off-target effects

- Clinical translation: Advancing promising candidates from preclinical research to clinical trials, particularly for conditions with high unmet medical needs

- Combination therapies: Exploring synergistic effects between N-acylglycine-based approaches and existing treatments

References

- 1. - Glycine - Wikipedia N acyltransferase [en.wikipedia.org]

- 2. of Structure - glycine clarifies its... | Research Square N acyltransferase [researchsquare.com]

- 3. - Glycine | DrugBank Online N acyltransferase [go.drugbank.com]

- 4. - Glycine -like 3 is responsible for long-chain... N acyltransferase [pmc.ncbi.nlm.nih.gov]

- 5. CI-966 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Poly[( N -acryloyl glycine)- co -(acrylamide)]-induced cell growth... [pubs.rsc.org]

- 7. Neurogenic and angiogenic poly( N - acryloylglycine )- co-(acrylamide)... [pubmed.ncbi.nlm.nih.gov]

Application Notes: N-Acryloylglycine for Functional Hydrogels

1. Chemical Profile of N-Acryloylglycine (NAG) this compound (NAG) is a synthetic monomer that combines the amino acid glycine with an acrylic functional group, making it a versatile building block for creating functional polymers and hydrogels [1] [2]. Its molecular structure allows it to be copolymerized with other monomers like acrylamide to form materials with tailored biological and mechanical properties.

The table below summarizes its basic chemical identification data:

| Property | Specification |

|---|---|

| CAS Number | 24599-25-5 [2] |

| Molecular Formula | C5H7NO3 [2] |

| Molecular Weight | 129.11 g/mol [2] |

| Other Names | Acryloylglycine; this compound [2] |

2. Key Applications and Experimental Findings Polymeric hydrogels derived from NAG show significant promise in biomedical applications, particularly in cancer therapy and neural regeneration. Their efficacy stems from unique biological activities and physical properties.

- Anticancer Activity: A co-polymer of NAG and acrylamide, p(NAG-co-Ac), demonstrates potent anti-tumor capabilities. It inhibits heparanase, an enzyme critical for tumor invasion and metastasis, with a high docking score of approximately -11.08 kcal mol⁻¹ [1]. The hydrogel exhibits anti-proliferative and anti-angiogenic behavior, suppressing cancer cell growth and blood vessel formation, and promotes programmed cell death without the need for additional drugs [1].

- Neuroregeneration: Poly(NAG-co-acrylamide) hydrogels create a supportive microenvironment for neurons. They are biocompatible, promote PC12 cell proliferation (152.7 ± 13.7%), and facilitate healthy neurite growth [3]. These hydrogels also provide protection under oxidative stress by scavenging reactive oxygen species (ROS) and modulating cell signaling, making them suitable for managing neurodegenerative diseases and nerve repair [4] [3].

- Drug Delivery: Early research into interpenetrating polymer networks (IPNs) of poly(this compound) and chitosan demonstrated their utility as pH- and thermally-responsive drug carriers [5]. These hydrogels can achieve high equilibrium swelling (up to 121% at pH 2.1) and enable controlled release of encapsulated drugs like 5-Fluorouracil (5-FU) [5].

3. Synthesis and Characterization of p(NAG-co-Ac) Hydrogel The following workflow outlines a general method for synthesizing and characterizing a representative NAG-based copolymer hydrogel, as referenced in the literature.

- Synthesis Protocol: The p(NAG-co-Ac) hydrogel is typically synthesized via free radical polymerization [1] [3]. The process involves dissolving NAG and acrylamide monomers in an aqueous solvent, often with a crosslinking agent and an initiator (e.g., APS/TEMED or photo-initiators). The reaction is then initiated by heat or UV light to form a crosslinked polymeric network [6] [5].

- Purification: Post-polymerization, the hydrogel is purified to remove unreacted monomers and impurities, commonly through extensive dialysis against water, followed by lyophilization to obtain a dry, porous scaffold [3] [5].

- Characterization Data: The table below summarizes key properties of NAG-based hydrogels reported in recent studies:

| Property | p(NAG-co-Ac) [1] [3] | p(NAG-Ac-NAE) [4] | Poly(NAG-chitosan) IPN [5] |

|---|---|---|---|

| Swelling Ratio | ~1500% - 6188% | 6188% | 121% (at pH 2.1) |

| Mechanical Property (G') | High mechanical stability | 2.3 - 2.7 kPa | Not specified |

| Biocompatibility | Biocompatible | Biocompatible (HUVEC cells) | Biocompatible |

| Key Biological Effect | Anti-proliferative, Anti-angiogenic | Pro-angiogenic, Neuroprotective | pH-dependent drug release |

| Primary Application | Cancer therapy | Neuroregeneration | Drug delivery |

4. Proposed Mechanism of Action in Cancer Therapy The anti-cancer mechanism of p(NAG-co-Ac) involves the inhibition of heparanase, a key enzyme in the tumor microenvironment. The diagram below illustrates this proposed signaling pathway.

Important Notes for Researchers

- Mechanism is Not Fully Elucidated: The precise molecular mechanism of action of NAG-based polymers is still under investigation. It is hypothesized that they may bind to proteins and other biomolecules, altering their structure and function, which could explain their role as enzyme inhibitors or stimulators [2].

- Protocol Generalization: The synthesis and test protocols provided are generalized from published research articles. You must optimize critical parameters such as monomer ratio, crosslinker density, initiator concentration, and reaction time for your specific experimental setup.

- Safety: All laboratory work should be conducted following appropriate safety protocols. While not detailed in the results, handling of acrylic monomers typically requires personal protective equipment (PPE) and adequate ventilation.

Suggested Research Directions

To advance this field, you may consider:

- Optimizing Monomer Ratios: Systemically varying the ratio of NAG to acrylamide or other co-monomers to enhance biological activity or mechanical properties.

- Exploring New Formulations: Developing new IPNs or nano-hydrogel formulations to improve drug loading efficiency and release kinetics.

- In Vivo Validation: Conducting comprehensive in vivo studies to confirm the efficacy and safety of these materials in disease models.

References

- 1. Poly[( N -acryloyl glycine)-co-(acrylamide)]-induced cell growth inhibition... [pubs.rsc.org]

- 2. | CAS 24599-25-5 | SCBT - Santa Cruz Biotechnology Acryloylglycine [scbt.com]

- 3. Poly( N - acryloylglycine -acrylamide) Hydrogel Mimics the Cellular... [pubmed.ncbi.nlm.nih.gov]

- 4. Neurogenic and angiogenic poly( N - acryloylglycine )- co-(acrylamide)... [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Preparation, characterization, swelling and in vitro drug release... [academia.edu]

- 6. sciencedirect.com/topics/chemical-engineering/acrylic- monomer [sciencedirect.com]

Comprehensive Application Notes and Protocols: N-Acryloylglycine Hydrogel Preparation and Characterization

Introduction to N-Acryloylglycine Hydrogels and Their Biomedical Significance

This compound (NAG)-based hydrogels represent an emerging class of functional polymeric materials with significant potential in biomedical applications, particularly in drug delivery systems and tissue engineering scaffolds. These hydrogels are characterized by their three-dimensional crosslinked networks that can absorb and retain substantial amounts of water while maintaining structural integrity. The unique value proposition of NAG-based hydrogels stems from the dual-amide functionality in their chemical structure, which enables robust hydrogen bonding interactions and confers tunable physical properties. Recent research has demonstrated that these materials exhibit exceptional swelling behavior, biocompatibility, and intrinsic biological activity that makes them particularly promising for therapeutic applications without requiring additional pharmaceutical agents.

The growing interest in NAG hydrogels is driven by their demonstrated multi-functional capabilities across various biomedical domains. Recent studies have revealed that poly[(this compound)-co-(acrylamide)] hydrogels possess remarkable anti-cancer properties, specifically inhibiting heparanase-driven malignancies through dual protease and heparanase inhibition mechanisms [1] [2]. Simultaneously, related copolymer systems have shown impressive neurogenic and angiogenic potential, making them promising candidates for neuroregenerative applications and the management of neurodegenerative diseases [3] [4]. This combination of properties positions NAG-based hydrogels as versatile platforms that can be engineered for specific therapeutic goals through appropriate synthetic strategies and characterization protocols outlined in this application note.

Synthesis Protocols for this compound Hydrogels

Chemical Synthesis of this compound (NAG) Monomer

- Reagents Required: Glycinamide hydrochloride (98%), acryloyl chloride (96%), potassium persulfate (KPS, 99%), N,N,N',N'-tetramethylethylenediamine (TEMED, ≥99.0%), glutaraldehyde (as crosslinking agent), 2,2-dimethoxy-2-phenyl acetophenone (as photoinitiator) [5] [6]

- Synthetic Procedure:

- Begin by dissolving glycinamide hydrochloride in an appropriate solvent system under inert atmosphere

- Slowly add acryloyl chloride dropwise while maintaining the reaction temperature at 0-5°C to control exothermic reaction

- Continuously stir the reaction mixture for 4-6 hours while allowing gradual warming to room temperature

- Isolate the NAG monomer through precipitation or crystallization methods

- Purify the product through recrystallization and confirm structure via NMR and FT-IR spectroscopy

- Critical Parameters: Maintain strict temperature control during acryloyl chloride addition, use anhydrous conditions to prevent hydrolysis, and ensure complete removal of residual solvents and byproducts before polymerization

Preparation of Homo-polymeric NAG Hydrogels

- Polymerization Method: Photoinitiated free radical polymerization has been successfully employed for creating NAG hydrogel networks [5]

- Formulation Protocol:

- Prepare an aqueous solution of purified NAG monomer (typically 10-20% w/v concentration)

- Add the photoinitiator 2,2-dimethoxy-2-phenyl acetophenone at 0.1-1 mol% relative to monomer

- Include glutaraldehyde as a chemical crosslinker at specified molar ratios (typically 1-5 mol%)

- Degas the solution to remove dissolved oxygen which can inhibit free radical polymerization

- Transfer to appropriate mold and expose to UV light (λ = 365 nm) for 5-30 minutes depending on sample thickness

- Carefully extract the formed hydrogel and wash extensively with deionized water to remove unreacted components

- Quality Control: Confirm gel formation through rheological assessment, determine gel fraction through extraction, and verify swelling capacity in aqueous media

Synthesis of poly[(this compound)-co-(Acrylamide)] Hydrogels

- Co-monomer System: Acrylamide is incorporated as a co-monomer to modulate hydrogel properties and enhance biological activity [1]

- Polymerization Procedure:

- Prepare aqueous solution containing NAG and acrylamide at specified molar ratios (typically 70:30 to 50:50 NAG:Acrylamide)

- Add chemical crosslinker (divinylbenzene or glutaraldehyde) at 2-7 mol% relative to total monomers

- Introduce the redox initiation system (KPS/TEMED) at 0.05-0.2% w/v concentration

- Maintain reaction temperature at 25-37°C for 4-24 hours to achieve complete conversion

- Carefully extract the formed hydrogel and wash with successive changes of deionized water for 48 hours

- Post-synthesis Processing: The hydrogels may be lyophilized for storage or equilibrated in appropriate buffer solutions for immediate characterization and application

Table 1: Formulation Variations for NAG-based Hydrogels with Key Properties

| Hydrogel Type | Monomer Ratio | Crosslinker Type & Concentration | Initiation System | Key Properties |

|---|---|---|---|---|

| p(NAG) homo-polymer | 100% NAG | Glutaraldehyde (1-3 mol%) | UV (photoinitiator) | pH-responsive, biodegradable |

| p(NAG-co-Ac) | NAG:Acrylamide (50:50 to 70:30) | Divinylbenzene (2-5 mol%) | Thermal (KPS/TEMED) | Heparanase inhibition, anti-cancer |

| p(NAG-Ac-NAE) | NAG:Ac:NAE (specific ratios not provided) | Not specified | Not specified | Neurogenic, angiogenic (6188% swelling) |

| PNAGA | N-acryloyl glycinamide | Physical H-bonding | Thermal/UV | UCST behavior, high strength |

Comprehensive Characterization Methods for NAG Hydrogels

Physical and Chemical Characterization Techniques

Swelling Behavior Analysis:

- Protocol: Accurately weigh dry hydrogel sample (Wd), immerse in deionized water or buffer solution, and allow to reach equilibrium swelling (typically 24-48 hours). Remove surface water by blotting and determine swollen weight (Ws)

- Calculations: Determine Equilibrium Swelling Ratio (ESR) using formula: ESR = (Ws - Wd)/Wd × 100%. Recent studies report exceptional swelling up to 6188% for p(NAG-Ac-NAE) hydrogels [4]

- Environmental Response: Characterize pH-dependent swelling by performing swelling studies in buffers across physiological range (pH 2.1-7.4). Evaluate temperature responsiveness at 25°C, 37°C, and 45°C [5]

Mechanical Characterization:

- Rheological Analysis: Perform oscillatory rheometry to determine storage modulus (G') and loss modulus (G") across frequency range 0.1-100 rad/s. The linear viscoelastic region should be determined first through strain sweep experiments

- Compression Testing: Subject cylindrical hydrogel samples to uniaxial compression according to ASTM standards. For p(NAG-co-Ac) hydrogels, reported storage moduli range from 2.3-2.7 kPa, suitable for neuronal differentiation applications [3]

Structural Characterization:

- FT-IR Spectroscopy: Confirm chemical structure through characteristic amide I (1645-1660 cm⁻¹) and amide II (1540-1550 cm⁻¹) absorption bands

- Thermal Analysis: Employ thermogravimetric analysis (TGA) to determine decomposition profiles and differential scanning calorimetry (DSC) to identify thermal transitions

- Morphological Examination: Use scanning electron microscopy (SEM) to visualize porous structure of lyophilized hydrogels

Biological Characterization Methods

Cytocompatibility Assessment:

- Cell Culture Models: Employ HUVEC cells for endothelial compatibility, PC12 cells for neuronal applications, and primary cortical neurons for neurotoxicity evaluation

- Viability Assays: Perform MTT or Alamar Blue assays following ISO 10993-5 standards. Recent studies report 152.7 ± 13.7% proliferation of PC12 cells with p(NAG-Ac-NAE) hydrogels, indicating neuro-compatibility [4]

- Cell Morphology: Evaluate cytoskeletal organization through fluorescence staining of F-actin and microscopic analysis

Anti-cancer Activity Evaluation:

- Cell Lines: Utilize aggressive cancer models including glioblastoma (LN229 cells) and triple-negative breast cancer (MDA-MB-231 cells)

- Cytotoxicity Screening: Perform dose-response studies to determine IC₅₀ values. p(NAG-co-Ac) hydrogels demonstrate selective cytotoxicity toward cancer cells while sparing healthy neurons [1]

- Mechanistic Studies: Employ flow cytometry for cell cycle analysis (G0/G1 phase induction) and apoptosis detection (sub-G1 phase arrest)

Table 2: Characterization Parameters and Typical Results for NAG-based Hydrogels

| Characterization Method | Key Parameters | Typical Results for NAG Hydrogels | Reference Standards |

|---|---|---|---|

| Equilibrium Swelling | Swelling medium, temperature, time | Up to 6188% for p(NAG-Ac-NAE) | ASTM D570-98 |

| Mechanical Rheology | Storage modulus (G'), loss modulus (G") | 2.3-2.7 kPa for neuronal applications | ISO 6721-1:2019 |

| Cytocompatibility | Cell viability, proliferation index | 152.7% PC12 cell proliferation | ISO 10993-5:2009 |

| Anti-cancer Efficacy | IC₅₀, selectivity index | Selective cytotoxicity to LN229, MDA-MB-231 | NCI-60 screening protocols |

| Hemocompatibility | Hemolysis ratio, platelet adhesion | <5% hemolysis (for blood-contacting implants) | ASTM F756-17 |

Functional Assessment Protocols for Biomedical Applications

Anti-cancer Activity Assessment of p(NAG-co-Ac) Hydrogels

Heparanase Inhibition Assay:

- Objective: Quantify the inhibition of heparanase enzyme activity, which is overexpressed in aggressive cancers and facilitates metastasis

- Protocol Details:

- Prepare recombinant human heparanase enzyme solution

- Incubate with hydrogel extracts or direct hydrogel fragments

- Measure residual enzyme activity using fluorogenic or colorimetric substrates

- Calculate percentage inhibition relative to untreated controls

- Experimental Controls: Include known heparanase inhibitors as positive controls and appropriate vehicle controls

- Advanced Characterization: Employ molecular docking studies to predict binding interactions. Recent computational studies revealed docking scores of ∼-11.08 kcal mol⁻¹ at heparanase binding domain II (HBDII), indicating strong inhibition potential [1]

Protease Inhibition Screening:

- Scope: Evaluate inhibitory activity against multiple protease classes including cysteine, serine, threonine, glutamate, aspartate proteases, and matrix metalloproteases

- Methodology:

- Prepare enzyme-specific buffers and substrates according to manufacturer protocols

- Pre-incubate enzymes with hydrogel extracts

- Initiate reactions with appropriate substrates

- Monitor reaction kinetics spectrophotometrically or fluorometrically

- Data Analysis: Determine IC₅₀ values for significant protease targets and establish selectivity profiles

Neurogenic and Angiogenic Potential Evaluation

Neurite Outgrowth Assay:

- Procedure: Culture PC12 cells or primary cortical neurons on hydrogel substrates, stimulate with appropriate differentiation agents (NGF for PC12 cells), and quantify neurite length and branching after 3-7 days

- Imaging and Analysis: Fix cells and immunostain for neuronal markers (β-III-tubulin, MAP2), capture fluorescence images, and perform morphometric analysis using software such as ImageJ with NeuronJ plugin

- Quality Control: Include positive controls (laminin-coated surfaces) and negative controls (non-permissive substrates) in each experiment

Angiogenic Potential Assessment:

- In vitro Tube Formation Assay: Seed HUVEC cells on Matrigel in presence of hydrogel extracts, quantify tube length, branch points, and mesh formation after 4-8 hours

- Gene Expression Analysis: Perform RT-PCR to measure expression of angiogenic markers (VEGF isoforms, HIF-1α) in cells exposed to hydrogel components

- In ovo Model: Utilize chick chorioallantoic membrane (CAM) assay to evaluate vessel formation in response to hydrogel implants

The experimental workflow for evaluating the multi-functional properties of NAG-based hydrogels can be visualized as follows:

Application Notes for Specific Biomedical Uses

Pharmaceutical Development Guidelines

Drug-Free Therapeutic Applications:

- Unique Advantage: p(NAG-co-Ac) hydrogels demonstrate intrinsic anti-cancer activity without requiring additional chemotherapeutic agents, representing a novel "drug-free" therapeutic approach [1]

- Development Considerations: Focus on establishing structure-activity relationships, optimizing polymer composition for specific cancer types, and ensuring batch-to-batch consistency

- Regulatory Pathway: As combination products (device + biological activity), engage with regulatory agencies early to determine appropriate classification and testing requirements

Controlled Drug Delivery Systems:

- Loading Methods: For active pharmaceutical ingredients, employ swelling-diffusion, in-situ incorporation, or solvent exchange techniques based on API characteristics

- Release Profiling: Conduct dissolution studies using USP apparatus in physiologically relevant media (pH 2.1 and 7.4) to simulate gastrointestinal conditions or physiological environments

- Release Kinetics: Analyze data using zero-order, first-order, Higuchi, and Korsmeyer-Peppas models to determine release mechanisms

Tissue Engineering Application Protocols

Neural Tissue Engineering:

- Scaffold Fabrication: Process p(NAG-Ac-NAE) hydrogels into appropriate geometries (sheets, conduits, injectable formulations) for specific neural applications

- Preconditioning Benefits: Leverage the demonstrated preconditioning effects under oxidative stress that protect neuronal cells by scavenging ROS and initiating neurogenic signaling [4]

- In vivo Evaluation: Utilize appropriate animal models (rat sciatic nerve repair, spinal cord injury models) to assess functional recovery and tissue integration

Angiogenic Applications:

- Therapeutic Angiogenesis: Apply p(NAG-Ac-NAE) hydrogels to promote vascularization in ischemic tissues or enhance vascular integration of engineered tissues

- Combination Therapy: Explore synergistic effects with growth factors or cell therapies to enhance regenerative outcomes

- Dosage Considerations: Determine optimal hydrogel quantities and physical forms (injectable vs. pre-formed) for specific applications

The diverse biomedical applications of NAG-based hydrogels with their underlying mechanisms of action can be summarized as follows:

Conclusion and Future Perspectives

This compound-based hydrogels represent a promising class of functional biomaterials with demonstrated efficacy across multiple therapeutic domains. The protocols outlined in this application note provide researchers with comprehensive methodologies for synthesizing, characterizing, and evaluating these materials for specific biomedical applications. The unique value proposition of these systems lies in their intrinsic biological activity, which enables therapeutic applications without additional pharmaceutical agents in some cases, particularly for cancer therapy.

Future development efforts should focus on optimizing polymer composition for specific applications, establishing scalable manufacturing processes, and conducting rigorous preclinical validation in clinically relevant models. The integration of computational design approaches with experimental validation, as demonstrated in recent heparanase inhibition studies [1], provides a powerful strategy for accelerating the development of next-generation NAG-based hydrogel therapeutics. As research in this field advances, these materials hold significant promise for addressing challenging medical needs in oncology, neurology, and regenerative medicine.

References

- 1. Poly[( N -acryloyl glycine)- co -(acrylamide)]-induced cell growth... [pubs.rsc.org]

- 2. Poly[( N -acryloyl glycine)-co-(acrylamide)]-induced cell growth inhibition... [pubs.rsc.org]

- 3. Neurogenic and angiogenic poly( N - acryloylglycine )- co-(acrylamide)... [pubmed.ncbi.nlm.nih.gov]

- 4. Neurogenic and angiogenic poly( N - acryloylglycine )-co-(acrylamide)... [pubs.rsc.org]

- 5. (PDF) Preparation, characterization, swelling and in vitro drug release... [academia.edu]

- 6. Printable Poly( N -acryloyl glycinamide) Nanocomposite Hydrogel ... [nature.com]

Application Notes and Protocols: Poly(N-acryloyl glycine) for Wound Healing

Introduction to PNAG for Wound Healing